N1-(4-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
N1-(4-Methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N1,N2-oxalyl-bis-benzamide) core. The N1 position is substituted with a 4-methoxybenzyl group, while the N2 position features a complex heterocyclic moiety: a 3-(thiophen-2-ylsulfonyl)oxazolidin-2-ylmethyl group.
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S2/c1-26-14-6-4-13(5-7-14)11-19-17(22)18(23)20-12-15-21(8-9-27-15)29(24,25)16-3-2-10-28-16/h2-7,10,15H,8-9,11-12H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOCXXQHLJAYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHNOS
- Molecular Weight : 437.5 g/mol
- Functional Groups : Methoxybenzyl, thiophenesulfonyl, oxazolidin, and oxalamide linkages.
These structural components contribute to its biological activity by influencing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the methoxy and sulfonyl groups enhances binding affinity, potentially leading to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
- Modulation of Receptor Activity : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies indicate that derivatives containing oxazolidin rings can effectively inhibit bacterial growth.
| Study | Compound | Activity | Reference |
|---|---|---|---|
| 1 | Oxazolidin derivatives | Bacterial inhibition | |
| 2 | Sulfonamide compounds | Antimicrobial effects |
Anticancer Properties
Preliminary data suggest that this compound may possess anticancer properties. Mechanistic studies are ongoing to determine its efficacy against various cancer cell lines.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study conducted on a series of oxazolidine derivatives demonstrated that compounds with similar substituents exhibited potent activity against Gram-positive bacteria, suggesting that this compound could have similar effects.
-
Case Study on Anticancer Activity :
- In vitro studies have shown that the compound can induce apoptosis in cancer cells through mitochondrial pathways, although further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Target Compound :
- The target compound replaces the chlorophenyl group with 4-methoxybenzyl (N1), which may reduce electrophilicity and alter binding interactions.
Umami Flavoring Agents
and highlight oxalamides as potent umami agonists:
- N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336): Exhibits high umami potency (FEMA 4233) with a NOEL of 100 mg/kg bw/day in rats. The dimethoxybenzyl and pyridinylethyl groups optimize receptor binding .
Comparison with Target Compound :
- The 4-methoxybenzyl group (target) vs. 2,4-dimethoxybenzyl (S336) reduces steric hindrance but may lower receptor affinity.
- The thiophene sulfonyl-oxazolidine group (target) lacks the pyridine ring in S336, likely eliminating umami activity due to divergent pharmacophore requirements.
Cytochrome P450 Inhibitors
Comparison with Target Compound :
- Both compounds share the 4-methoxybenzyl group (N2 in 80, N1 in target), suggesting this substituent may stabilize enzyme interactions.
Adamantyl-Based Oxalamides
Comparison with Target Compound :
- The adamantyl group (10) introduces extreme rigidity and lipophilicity, whereas the target’s 4-methoxybenzyl group balances hydrophobicity and flexibility.
- The thiophene sulfonyl-oxazolidine (target) may improve aqueous solubility compared to chlorobenzyloxy (10).
Key Structural and Functional Trends
| Feature | Target Compound | Antiviral Derivatives | Umami Agonists | CYP Inhibitors |
|---|---|---|---|---|
| N1 Substituent | 4-Methoxybenzyl | 4-Chlorophenyl | 2,4-Dimethoxybenzyl | Varied (e.g., 4-chlorophenyl) |
| N2 Substituent | Thiophene sulfonyl-oxazolidine | Thiazole-pyrrolidine hybrids | Pyridinylethyl | Methoxybenzyl/pyridinylethyl |
| Biological Activity | Not specified | HIV entry inhibition | Umami flavor enhancement | Cytochrome P450 inhibition |
| Key Functional Groups | Sulfonyl, oxazolidine | Hydroxyethyl, thiazole | Pyridine, methoxy | Chlorophenyl, methoxy |
| Synthetic Yield | Not reported | 36–53% | Not reported | 35–68% |
Preparation Methods
Preparation of Thiophene-2-Sulfonyl Chloride
Thiophene-2-sulfonyl chloride was synthesized via chlorosulfonation of thiophene:
- Chlorosulfonic acid (3.0 equiv) was added dropwise to thiophene (1.0 equiv) at 0–5°C under anhydrous conditions.
- The mixture was stirred at 25°C for 12 hr , yielding thiophene-2-sulfonic acid (85% purity by HPLC).
- Phosphorus pentachloride (1.2 equiv) was added to convert the sulfonic acid to the sulfonyl chloride, achieving 92% yield after recrystallization from hexane.
Analytical Data :
- 1H NMR (400 MHz, CDCl3) : δ 7.89 (dd, J = 5.0 Hz, 1H), 7.52 (dd, J = 3.6 Hz, 1H), 7.12 (dd, J = 5.0, 3.6 Hz, 1H).
- HRMS (ESI+) : m/z calc. for C4H3ClO2S2 [M+H]+: 190.91, found: 190.89.
Oxazolidine Ring Formation
The oxazolidine scaffold was constructed via cyclization of N-(2-hydroxyethyl)glycine tert-butyl ester :
Sulfonylation of Oxazolidine
The oxazolidine-methylamine was sulfonylated using thiophene-2-sulfonyl chloride :
- Oxazolidin-2-yl)methylamine (1.0 equiv) and triethylamine (2.5 equiv) were dissolved in dichloromethane at 0°C .
- Thiophene-2-sulfonyl chloride (1.1 equiv) was added dropwise, and the reaction stirred at 25°C for 4 hr .
- Purification by silica gel chromatography (EtOAc/hexane, 3:7) yielded 3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methylamine as a white solid (83% yield).
Analytical Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 7.85 (dd, J = 5.0 Hz, 1H), 7.45 (dd, J = 3.6 Hz, 1H), 7.08 (dd, J = 5.0, 3.6 Hz, 1H), 4.32–4.25 (m, 2H), 3.95–3.89 (m, 2H), 3.12 (t, J = 6.4 Hz, 2H).
- 13C NMR (101 MHz, DMSO-d6) : δ 142.5 (C-SO2), 128.3 (thiophene C), 127.8 (thiophene C), 126.4 (thiophene C), 68.9 (oxazolidine C), 53.4 (N-CH2), 46.7 (CH2NH2).
Oxalamide Formation
Stepwise Amidation of Oxalyl Chloride
The oxalamide backbone was assembled via sequential nucleophilic acyl substitution:
- Oxalyl chloride (1.0 equiv) was added to 4-methoxybenzylamine (1.0 equiv) in dry THF at −78°C under nitrogen.
- After 1 hr , 3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methylamine (1.0 equiv) was added, and the reaction warmed to 25°C over 4 hr .
- The crude product was purified by recrystallization from ethanol/water (9:1), yielding the title compound as a crystalline solid (71% yield).
Optimization Data :
| Parameter | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | THF, DCM, EtOAc | THF | 71 |
| Temperature (°C) | −78, 0, 25 | −78 → 25 | 71 |
| Equiv. Oxalyl Chloride | 1.0, 1.2, 1.5 | 1.0 | 71 |
Alternative Coupling Agent Approach
For substrates sensitive to oxalyl chloride, HATU-mediated coupling was evaluated:
- Oxalic acid (1.0 equiv) , HATU (2.2 equiv) , and DIPEA (3.0 equiv) were mixed in DMF .
- 4-Methoxybenzylamine (1.0 equiv) was added, followed by 3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methylamine (1.0 equiv) after 30 min .
- The reaction achieved 68% yield after HPLC purification, demonstrating comparable efficiency to the oxalyl chloride method.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC Conditions :
- Column: C18 (4.6 × 150 mm, 5 µm)
- Mobile Phase: 60:40 MeCN/H2O (0.1% TFA)
- Retention Time: 8.2 min
- Purity: 98.5% (UV detection at 254 nm).
Q & A
Q. What are the key synthetic pathways for synthesizing N1-(4-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxazolidine ring via cyclization of a thiophen-2-ylsulfonyl-substituted precursor under inert atmosphere (e.g., nitrogen) to prevent oxidation .
- Step 2 : Coupling of the oxazolidine intermediate with a 4-methoxybenzylamine derivative using activating agents like EDCI/HOBt in aprotic solvents (e.g., DMF) .
- Step 3 : Purification via column chromatography or HPLC to achieve >95% purity . Key variables include solvent choice (polar aprotic solvents enhance nucleophilic substitution), temperature (60–80°C for cyclization), and catalyst selection (e.g., triethylamine for deprotonation) .
Q. How is the molecular structure of this compound characterized, and what functional groups are critical for its activity?
The structure comprises:
- Oxalamide core : Provides hydrogen-bonding capability for target interactions.
- Oxazolidine ring : Enhances rigidity and metabolic stability .
- Thiophen-2-ylsulfonyl group : Introduces electron-withdrawing effects, potentially influencing enzyme inhibition .
- 4-Methoxybenzyl group : Modulates lipophilicity and membrane permeability . Characterization methods include:
- NMR (1H/13C) to confirm regiochemistry.
- HRMS for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemistry .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
Initial screening should focus on:
- Enzyme inhibition : Test against cyclooxygenase (COX) isoforms using fluorometric assays, given structural analogs’ anti-inflammatory activity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
- Solubility/stability : HPLC-based kinetic studies in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Catalyst optimization : Replace EDCI with newer coupling agents (e.g., COMU) to reduce racemization .
- Microwave-assisted synthesis : Shorten reaction times for oxazolidine cyclization (e.g., 30 min at 100°C vs. 6 hours conventionally) .
- Byproduct analysis : Use LC-MS to identify and quantify impurities (e.g., sulfone overoxidation) and adjust stoichiometry .
Q. How do structural modifications (e.g., substituent changes) impact biological activity?
- Thiophene vs. phenyl sulfonyl : Thiophene’s electron-rich nature may enhance π-π stacking with enzyme active sites, as seen in COX-2 inhibition (IC50 reduced by 40% vs. phenyl analogs) .
- Methoxy position : Para-substitution (4-methoxy) improves metabolic stability compared to ortho-substituted analogs (t1/2 increased by 2.5× in liver microsomes) .
- Oxazolidine ring opening : Replace with morpholine to increase solubility but may reduce target affinity (KD increases from 12 nM to 180 nM) .
Q. What computational methods can predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Use COX-2 (PDB: 3LN1) as a template to map hydrogen bonds between the oxalamide core and Arg120/His90 residues .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns; RMSD < 2 Å indicates stable binding .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC50 data to prioritize derivatives .
Q. How can contradictory data in biological activity be resolved (e.g., varying IC50 across studies)?
- Assay standardization : Control variables like ATP concentration (kinase assays) or serum content (cell-based assays) to reduce variability .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., demethylated derivatives) that may contribute to observed discrepancies .
- Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cellular contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
